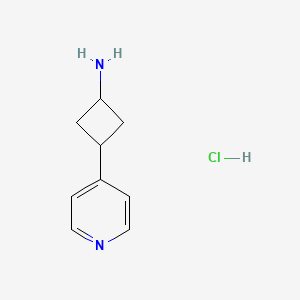

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-pyridin-4-ylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-5-8(6-9)7-1-3-11-4-2-7;/h1-4,8-9H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISNKKXKAZWQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the pyridine and amine groups. One common method involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, with a pyridine derivative under basic conditions. The resulting intermediate can then be converted to the desired amine through reductive amination or other suitable reactions.

Industrial Production Methods

Industrial production of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of continuous flow reactors for improved efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The cyclobutane ring structure present in 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride contributes significantly to its biological activity. Cyclobutane derivatives have been recognized for their ability to modulate biological pathways, making them valuable in drug design.

1.1. Phosphodiesterase Inhibition

Research has indicated that compounds similar to 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride may act as inhibitors of phosphodiesterase type IV (PDE4), which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors are known to reduce inflammation and improve respiratory function in affected patients .

1.2. Antiviral Activity

The compound has also been explored for its antiviral properties, particularly against hepatitis C virus (HCV). The optimization of similar scaffolds has demonstrated efficacy in inhibiting HCV replication, suggesting that 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride could be a candidate for further development in antiviral therapies .

Biological Assays and Characterization

Extensive studies have been conducted to evaluate the biological activity of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride and its derivatives.

2.1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors followed by characterization using techniques such as NMR, FTIR, and mass spectrometry. These methods confirm the structural integrity and purity of the synthesized compounds .

2.2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine-containing compounds, including derivatives of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride. Biological assays have shown promising results against various bacterial strains, indicating its potential use as an antibacterial agent .

Case Studies

Several case studies illustrate the applications and effectiveness of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride in therapeutic contexts.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclobutane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Cyclobutane-Amines with Heteroatom Substituents

The following table compares 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride with cyclobutane-amine derivatives bearing different substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number |

|---|---|---|---|---|

| 3-(Pyridin-4-yl)cyclobutan-1-amine HCl | Not explicitly provided¹ | Inferred ~180–200² | Pyridin-4-yl | Not available |

| (1s,3s)-3-(Propan-2-yloxy)cyclobutan-1-amine HCl | C₇H₁₆ClNO | 165.66 | Isopropyloxy | 1909294-44-5 |

| 3-(Trimethylsilyl)cyclobutan-1-amine HCl | C₇H₁₈ClNSi | 179.77 | Trimethylsilyl | Not provided |

| 3-(Cyclobutylmethoxy)propan-1-amine HCl | C₈H₁₄ClNO₂ | 191.66 | Cyclobutylmethoxy | Not provided |

²Estimated based on similar compounds (e.g., cyclobutane core + pyridine and HCl contributions).

Key Observations :

- Substituent Effects: The pyridine group in the target compound likely enhances π-π stacking interactions compared to non-aromatic substituents (e.g., isopropyloxy or trimethylsilyl). This could improve binding to biological targets like kinases or receptors .

- Molecular Weight : The target compound is expected to have a higher molecular weight than (1s,3s)-3-(propan-2-yloxy)cyclobutan-1-amine HCl (165.66 g/mol) but lower than 3-(cyclobutylmethoxy)propan-1-amine HCl (191.66 g/mol) due to the pyridine ring’s contribution .

Pyridine-Containing Amine Hydrochlorides

Pyridine derivatives are critical in drug design due to their polarity and hydrogen-bonding capabilities. Below is a comparison with other pyridine-based amine salts:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features | CAS Number |

|---|---|---|---|---|

| 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl | C₉H₁₃N₃·2HCl | 236.14 | Pyrrolidine-pyridine hybrid | 1193388-05-4 |

| 1-(Pyridin-4-yl)cyclobutan-1-amine diHCl | Not provided | Not provided | Cyclobutane-pyridine dihydrochloride | 1228879-33-1 |

Key Observations :

- Salt Form: The dihydrochloride form of 1-(pyridin-4-yl)cyclobutan-1-amine (CAS 1228879-33-1) suggests higher acidity and aqueous solubility compared to the monohydrochloride form of the target compound .

Research Implications and Gaps

- Pharmacological Potential: Pyridine-cyclobutane hybrids are understudied but promising for CNS or anti-inflammatory drug development due to their balanced lipophilicity and hydrogen-bonding capacity.

- Data Limitations : The absence of explicit data on 3-(Pyridin-4-yl)cyclobutan-1-amine HCl underscores the need for targeted studies on its synthesis, stability, and bioactivity.

Biological Activity

3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- CAS Number : 2344678-82-4

The biological activity of 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets within the cell. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.

- Receptor Modulation : It could modulate receptors that play a role in neurotransmission and other physiological processes.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyridine-containing compounds. For example, compounds structurally related to 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride have shown promising results against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | |

| MDA-MB-231 (Breast Cancer) | 8.2 | |

| HeLa (Cervical Cancer) | 12.0 |

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Its effectiveness against bacterial strains has been noted, although further research is necessary to confirm these findings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Case Studies

-

Study on Anticancer Properties

- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of pyridine derivatives, including 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride. The results indicated significant apoptosis induction in cancer cells, suggesting potential for development as an anticancer agent .

-

Antimicrobial Efficacy

- Another research effort focused on the antimicrobial activity of various pyridine derivatives, reporting that compounds similar to 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride exhibited notable activity against multi-drug resistant strains, highlighting their potential in treating infections where conventional antibiotics fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.